16-Ketoestradiol

概要

説明

準備方法

合成経路と反応条件: 16-ケトエストラジオールは、エストロンからエストリオールまたは16-エピエストリオールなどの中間体を通じて、C-16ヒドロキシル基の酸化によって合成できます . 反応条件は、通常、制御された温度およびpH条件下で酸化剤を使用することにより、C-16位置のヒドロキシル基を選択的に酸化することを保証します。

工業生産方法: 16-ケトエストラジオールの工業生産には、同様の合成経路を使用する大規模合成が含まれますが、収率と純度を向上させるために最適化されています。これには、クロマトグラフィーなどの高度な精製技術を使用して、反応混合物から目的の生成物を分離することがよく含まれます。

化学反応の分析

反応の種類: 16-ケトエストラジオールは、次のものを含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換します。

還元: ケトンをヒドロキシル基に戻します。

置換: 官能基を他の置換基に置き換えます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

置換: 条件は導入される置換基によって異なりますが、通常、触媒と特定の溶媒が含まれます。

主な生成物: これらの反応から生成される主な生成物には、使用される特定の反応条件と試薬に応じて、16-ケトエストラジオールのさまざまなヒドロキシル化またはケトン誘導体が含まれます。

4. 科学研究アプリケーション

16-ケトエストラジオールには、次のものを含むいくつかの科学研究アプリケーションがあります。

化学: エストロゲン代謝と合成の研究における基準化合物として使用されます。

生物学: エストロゲン受容体への結合と活性における役割について調査されています。

医学: 潜在的な治療効果と特定の病気のバイオマーカーとしての可能性について研究されています。

科学的研究の応用

Breast Cancer Research

16-Ketoestradiol plays a pivotal role in breast cancer research due to its association with estrogen metabolism. Studies have indicated that the ratio of different estrogen metabolites can influence breast cancer risk. For instance, higher levels of 2-hydroxyestrogen metabolites relative to 16-pathway metabolites like this compound have been linked to a reduced risk of breast cancer .

Key Findings:

- A nested case-control study found that women with elevated levels of 2-pathway metabolites had a significantly lower risk of developing breast cancer compared to those with higher levels of 16-pathway metabolites .

- The genotoxic potential of estrogen metabolites, including this compound, suggests that they may contribute to DNA damage, influencing cancer development .

Hormone Replacement Therapy (HRT)

This compound is utilized in hormone replacement therapy (HRT) formulations. It is included in transdermal patches designed to deliver estradiol effectively while minimizing systemic exposure and associated risks. The estrogen patch containing this compound helps alleviate menopausal symptoms such as hot flashes and vaginal dryness .

Clinical Implications:

- Transdermal delivery systems like the Vivelle-Dot patch provide an effective method for administering estrogen while potentially reducing the risks associated with oral HRT .

- Monitoring levels of this compound can help tailor HRT regimens for individual patients based on their metabolic profiles.

Metabolomics and Biomarker Discovery

Recent advancements in liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the simultaneous measurement of multiple estrogen metabolites, including this compound. This technique enhances our understanding of estrogen metabolism and its implications for diseases like breast cancer .

Research Developments:

- The ability to analyze a panel of estrogen metabolites allows researchers to identify potential biomarkers for assessing cancer risk and therapeutic outcomes .

- Studies have demonstrated that specific metabolic profiles involving this compound may correlate with disease states, providing insights into personalized medicine approaches.

Data Tables

Case Studies

- Breast Cancer Risk Assessment

- Hormone Replacement Therapy Efficacy

作用機序

16-ケトエストラジオールは、それぞれIC50値が112.2 nMと50.1 nMのエстроゲン受容体αとβに結合することにより、その効果を発揮します . この結合は、遺伝子発現と細胞応答を調節する一連の分子イベントを開始します。 この化合物の抗エストロゲン活性は、動物モデルにおける膣上皮の厚さ、層化、角化を増加させる能力によって示されます .

類似化合物:

16-ケトエストロン: 同様の構造的特徴を持つ別の弱いエストロゲンですが、効力と活性は異なります。

エストリオール: 異なる生物学的効果を持つ短時間作用型エストロゲン。

ジエチルスチルベストロール: 阻害された活性を持つ合成エストロゲン。

独自性: 16-ケトエストラジオールは、エストロゲン受容体に対する特異的な結合親和性と、C-16位置での酸化を含む独自の代謝経路によってユニークです。 これは、エストリオールやジエチルスチルベストロールなどの他のエストロゲンとは異なり、代謝と受容体結合のプロファイルが異なります .

類似化合物との比較

16-Ketoestrone: Another weak estrogen with similar structural features but different potency and activity.

Estriol: A short-acting estrogen with distinct biological effects.

Dimethylstilbestrol: A synthetic estrogen with impeded activity.

Uniqueness: 16-Ketoestradiol is unique due to its specific binding affinity to estrogen receptors and its distinct metabolic pathway involving oxidation at the C-16 position. This sets it apart from other estrogens like estriol and dimethylstilbestrol, which have different metabolic and receptor-binding profiles .

生物活性

16-Ketoestradiol (16-ketoE2) is a significant estrogen metabolite derived from estradiol and estrone, primarily formed through the 16α-hydroxylation pathway. This compound has gained attention for its potential biological activities, particularly in relation to cardiovascular health and breast cancer risk. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

Chemical Structure and Formation

this compound is synthesized from estrone or estradiol via hydroxylation at the C-16 position. It is one of several metabolites produced during estrogen metabolism, which also includes 2-hydroxyestrone and 4-hydroxyestrone. The metabolic pathways of these estrogens are crucial in determining their biological effects.

Estrogen Receptor Binding

Research indicates that this compound exhibits varying affinities for estrogen receptors (ER), specifically ERα and ERβ. Some studies suggest that it may preferentially bind to ERβ, potentially influencing its biological activity differently compared to other estrogens like estradiol, which binds equally to both receptors .

Cardiovascular Health

A notable study examined the relationship between serum levels of this compound and systolic blood pressure (SBP) among postmenopausal women. The results indicated an inverse correlation between SBP and levels of 16-ketoE2, suggesting that higher concentrations may be associated with lower blood pressure:

- Correlation Coefficient : ,

- Multivariate Analysis : A unit increase in ln(16-ketoE2) was associated with a decrease in SBP by approximately 4.7 mm Hg after adjusting for confounding factors such as age and BMI .

This finding implies that this compound may have protective cardiovascular effects, particularly in postmenopausal women.

Breast Cancer Risk

The role of this compound in breast cancer risk has been extensively studied. A nested case-control study found that women with higher levels of certain estrogen metabolites, including those from the 16-pathway (which includes 16-ketoE2), exhibited varied risks for breast cancer:

- Odds Ratios : While specific odds ratios for 16-ketoE2 were not highlighted, the study showed trends indicating that higher levels of metabolites from the 2-pathway were inversely associated with breast cancer risk .

The complex interplay between different estrogen metabolites suggests that while some may promote cell proliferation, others like 16-ketoE2 could potentially mitigate risks depending on their concentrations and metabolic pathways involved.

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

Several case studies have explored the implications of estrogen metabolism on health outcomes:

- Postmenopausal Women and Blood Pressure : A cohort study highlighted that postmenopausal women with elevated levels of both 16α-hydroxyestrone and this compound had significantly lower SBP compared to those with lower levels, reinforcing the potential vascular protective effects of these metabolites .

- Breast Cancer Risk Assessment : In a case-control study involving matched controls, researchers found no significant trends for individual estrogen metabolites but noted a potential protective trend for high levels of catechol estrogens against breast cancer risk .

特性

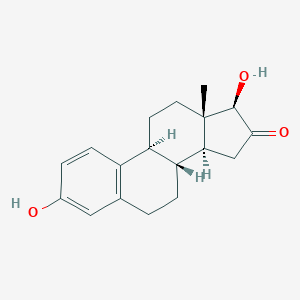

IUPAC Name |

(8R,9S,13S,14S,17R)-3,17-dihydroxy-13-methyl-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-15,17,19,21H,2,4,6-7,9H2,1H3/t13-,14-,15+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDGFQJCHFJTRH-YONAWACDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(=O)C2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC(=O)[C@@H]2O)CCC4=C3C=CC(=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5040386 | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

566-75-6 | |

| Record name | 16-Ketoestradiol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=566-75-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 16-Ketoestradiol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566756 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 566-75-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51169 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 16-Ketoestradiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5040386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16-KETOESTRADIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CE096RR70 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 16-Ketoestradiol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000406 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is 16-Ketoestradiol and where is it found?

A: this compound (3,17β-dihydroxy-1,3,5(10)-estratrien-16-one), also known as 16-oxoestradiol, is a naturally occurring C18 steroid hormone. It's a metabolite of estrone and estradiol-17β, belonging to the group of ring D-α-ketolic estrogens. [, , ] This metabolite has been identified in the urine of various species including humans, laying hens, and channel catfish. [, , , , , , ]

Q2: What is the significance of this compound in estrogen metabolism?

A: this compound plays a role in the complex interconversion pathway of estrogens. While initially considered a potential intermediate in estriol formation, research using radioactive tracers revealed it to be a metabolite of estradiol-17β in humans, with a conversion rate of approximately 1.6%. [] Further investigations suggested that both this compound and 16α-hydroxyestrone originate from estrone, possibly sharing a common metabolic pathway. []

Q3: Does the excretion of this compound vary during pregnancy?

A: Yes, studies indicate that the excretion profile of this compound changes during pregnancy. Research on pregnant women in their last trimester revealed that this compound constitutes about 7.0% of the total excreted estriol, highlighting its significant presence during this period. []

Q4: Are there differences in this compound levels between species?

A: Yes, the concentration and significance of this compound as a circulating estrogen appears to differ between species. In white-tailed Texas deer, it was the most abundant free plasma estrogen identified during pregnancy. [] Similarly, in Channel Catfish, this compound was found in the highest concentration among the free plasma estrogens during ovarian development. [] This suggests a potentially species-specific role for this particular estrogen metabolite.

Q5: Is there a connection between this compound and angiogenesis?

A: Recent research points towards a potential role of this compound in angiogenesis, a crucial process in follicular development. Studies found reduced levels of this compound, along with other pro-angiogenic estrogen metabolites and vascular endothelial growth factor (VEGF), in the follicular fluid of women with polycystic ovary syndrome (PCOS) experiencing follicular arrest. [] Exogenous gonadotropin treatment in these women led to an increase in the levels of this compound and VEGF, suggesting a potential link between this metabolite and follicular angiogenesis. []

Q6: How is this compound typically measured in biological samples?

A: Various analytical methods have been developed for the quantification of this compound and other estrogen metabolites in biological matrices. Gas chromatography, often coupled with mass spectrometry (GC-MS), has been used for separating and quantifying estrogen fractions, including this compound, in urine samples. [, , ]

Q7: What are the advantages of High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) in measuring this compound?

A: HPLC-MS methods offer distinct advantages for analyzing this compound and other estrogen metabolites. This technique allows for the simultaneous quantification of multiple estrogens, including this compound, with high sensitivity and specificity. [, , , , , ] The method has been successfully applied to measure estrogen levels in various biological samples, including urine and serum. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。